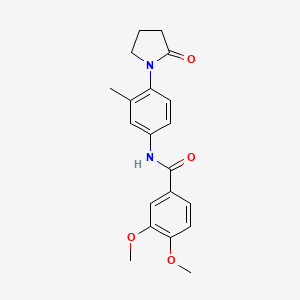

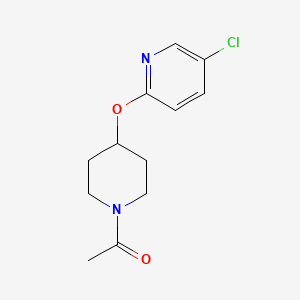

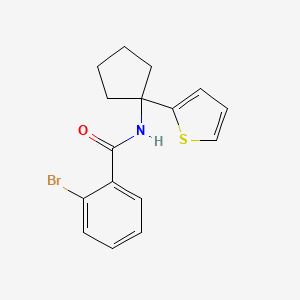

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the molecule. Techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis can be used to confirm the structures of these derivatives .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring can participate in various reactions such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1,2,3-triazoles are known to be stable against metabolic degradation, able to form hydrogen bonds, and engage in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the triazole ring, such as our subject compound, have been reported to exhibit broad-spectrum antimicrobial activities. This includes action against bacteria, fungi, and viruses. For instance, triazole derivatives have been used in the development of antifungal agents like ketoconazole and fluconazole, which are clinically significant .

Anticancer Properties

The triazole ring is a common feature in many anticancer drugs. It has been incorporated into drug candidates due to its ability to interact with various biological targets. Triazole-containing compounds have shown efficacy against different cancer cell lines, indicating their potential as therapeutic agents in oncology .

Agrochemical Applications

In the field of agrochemistry, triazole derivatives play a crucial role. They are involved in the synthesis of compounds that can act as growth regulators or fungicides, contributing to the protection and yield improvement of crops .

Material Chemistry

The structural versatility of triazole allows it to be used in material chemistry, particularly in the creation of polymers and coatings that require specific properties such as thermal stability or chemical resistance .

Antiviral Drugs

Triazole compounds have been utilized in the synthesis of antiviral drugs. An example is Ribavirin, a broad-spectrum antiviral medication used in the treatment of diseases like hepatitis .

Analgesic and Anti-inflammatory

The triazole structure is also found in drugs that exhibit analgesic and anti-inflammatory properties, making it valuable in the development of medications for pain management and inflammatory conditions .

Mécanisme D'action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure is able to form hydrogen bonds, which may contribute to its binding affinity .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various pathways that are regulated by estrogen, including the proliferation of certain types of cancer cells .

Result of Action

The primary result of the compound’s action is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

Various internal and external factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of other drugs, diet, and genetic factors . Additionally, the compound’s stability could be influenced by environmental conditions such as temperature and pH .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBGPOLORPUALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

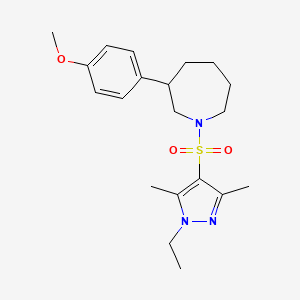

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2939426.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)